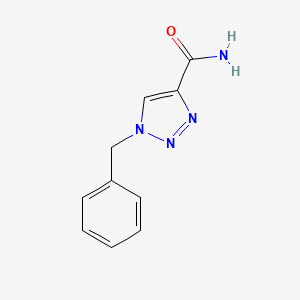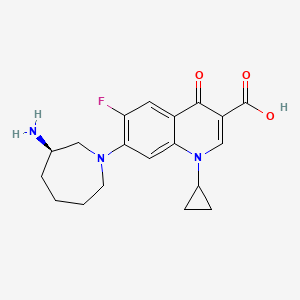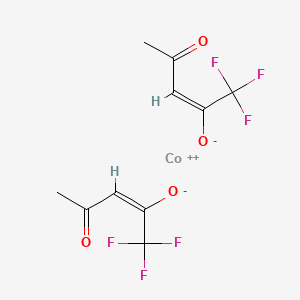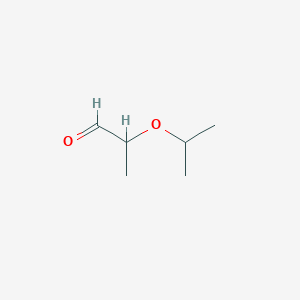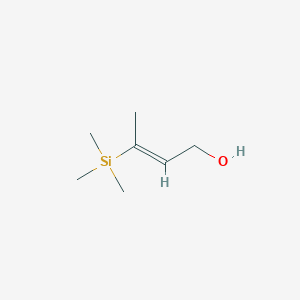
21-Acetyl-6α-chlorotriamcinolone Acetonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 21-Acetyl-6α-chlorotriamcinolone Acetonide involves complex chemical processes, including bio-fermentation and fluorination steps. For instance, an improved synthesis route for fluocinolone acetonide, which shares a similar structural framework, was developed from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione. This process included the study of 6α and 9α fluorination steps, indicating the intricacy involved in achieving specific substitutions on the corticosteroid backbone (Jie Tang et al., 2018).
科学的研究の応用
Allergic Rhinitis Management
Triamcinolone acetonide is formulated for nasal inhalation to treat allergic rhinitis, demonstrating efficacy in reducing symptoms without significant systemic absorption or hypothalamic-pituitary-adrenal (HPA) axis suppression at therapeutic dosages. Clinical trials highlight its effectiveness in alleviating nasal symptoms and reducing nasal eosinophil influx compared to placebos and its comparability to other treatments like beclomethasone, fluticasone, and oral antihistamines (Jeal & Faulds, 1997).
Psychiatry Applications
N-acetylcysteine (NAC), while not triamcinolone acetonide, shows the broadening scope of acetylated compounds in psychiatric disorder treatments. NAC has been explored for its therapeutic potential in addiction, compulsive disorders, schizophrenia, and bipolar disorder, suggesting the significance of acetylation in psychiatric applications (Dean, Giorlando, & Berk, 2011).
Ophthalmology Applications
Intravitreal use of triamcinolone acetonide for various ocular conditions demonstrates the versatility of this compound beyond its anti-inflammatory use. It has been applied in treating diabetic macular edema, retinal vein occlusions, uveitis, and as an adjunct in combination therapies. However, its use is associated with risks such as secondary ocular hypertension and cataract formation, indicating the need for careful consideration in therapeutic applications (Tao & Jonas, 2010).
作用機序
Target of Action
21-Acetyl-6α-chlorotriamcinolone Acetonide is a derivative of Triamcinolone , which is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune system. The primary targets of this compound are the glucocorticoid receptors located in almost all cells of the body .
Mode of Action
21-Acetyl-6α-chlorotriamcinolone Acetonide, like other glucocorticoids, works by binding to the glucocorticoid receptor, a type of nuclear receptor that is present inside most cells . It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing activity and volume of the lymphatic system .
Biochemical Pathways
Upon binding with the glucocorticoid receptor, 21-Acetyl-6α-chlorotriamcinolone Acetonide alters the genetic expression of the targeted cells . This leads to changes in the biochemical pathways within these cells, resulting in reduced inflammation and immune response .
Pharmacokinetics
It is known that glucocorticoids like triamcinolone are metabolized in the liver and excreted via urine . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely be similar, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of 21-Acetyl-6α-chlorotriamcinolone Acetonide’s action include a decrease in the number of circulating lymphocytes (T-cells, B-cells, eosinophils, and monocytes), a decrease in the volume of lymphatic tissue, and a reduction in the binding of immune complexes on cells . This results in a potent anti-inflammatory and immunosuppressive effect .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 21-Acetyl-6α-chlorotriamcinolone Acetonide involves the acetylation and chlorination of triamcinolone acetonide.", "Starting Materials": [ "Triamcinolone acetonide", "Acetic anhydride", "Chlorine gas", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Triamcinolone acetonide is dissolved in methanol and sodium hydroxide is added to the solution to form the sodium salt of triamcinolone acetonide.", "Acetic anhydride is added to the solution and the mixture is stirred at room temperature for several hours to acetylate the hydroxyl group at position 21.", "The reaction mixture is then poured into a mixture of ice and hydrochloric acid to precipitate the product.", "The product is filtered and washed with water and diethyl ether to remove impurities.", "The purified product is then dissolved in chloroform and chlorine gas is bubbled through the solution to chlorinate the double bond at position 6α.", "The chlorinated product is then precipitated with water and filtered to obtain the final product, 21-Acetyl-6α-chlorotriamcinolone Acetonide." ] } | |
CAS番号 |
1181-32-4 |
製品名 |
21-Acetyl-6α-chlorotriamcinolone Acetonide |
分子式 |
C₂₆H₃₂ClFO₇ |
分子量 |
510.98 |
同義語 |
(6α,11β,16α)-21-(Acetyloxy)-6-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 6α-Chloro-9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-Acetate Cyclic 16,17-Acetal with Acetone_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




